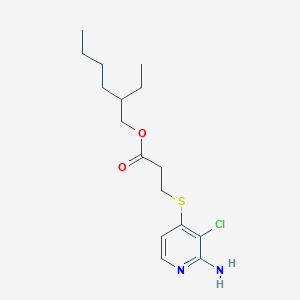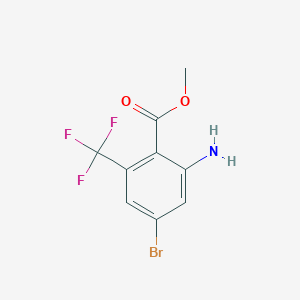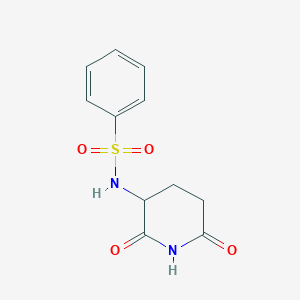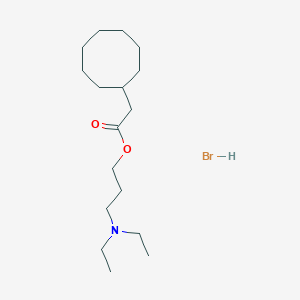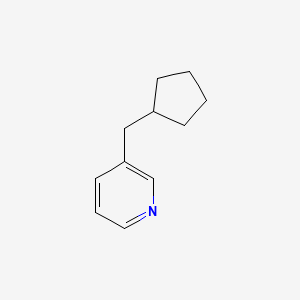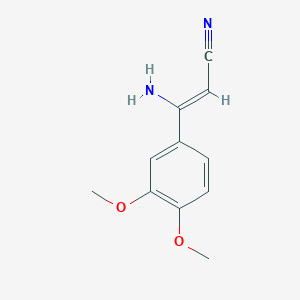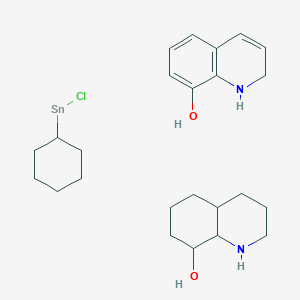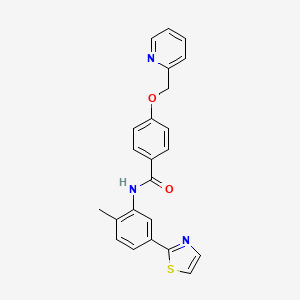![molecular formula C10H13NO4S B13988092 1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene CAS No. 42759-54-6](/img/structure/B13988092.png)
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene is an organic compound with the molecular formula C10H13NO4S It contains a benzene ring substituted with a methyl group, a nitropropyl group, and a sulfonyl group
Métodos De Preparación
The synthesis of 1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a suitable precursor, followed by sulfonation and subsequent alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various effects .
Comparación Con Compuestos Similares
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene can be compared with other similar compounds, such as:
- 1-Methyl-4-[(1-nitroethyl)sulfonyl]benzene
- 1-Methyl-4-[(1-nitrobutyl)sulfonyl]benzene
- 1-Methyl-4-[(1-nitroisopropyl)sulfonyl]benzene
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the nitro group. This variation can lead to differences in their chemical reactivity and biological activity .
Propiedades
Número CAS |
42759-54-6 |
|---|---|
Fórmula molecular |
C10H13NO4S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
1-methyl-4-(1-nitropropylsulfonyl)benzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-10(11(12)13)16(14,15)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Clave InChI |
ZXUBNAPNIFKMMX-UHFFFAOYSA-N |
SMILES canónico |
CCC([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


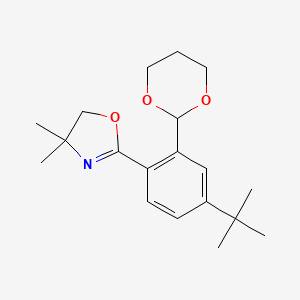
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
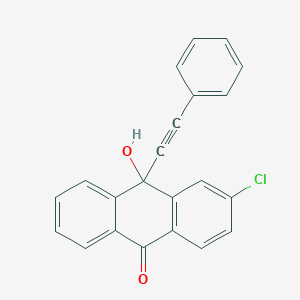
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

